N-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride
Description
N-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride is a benzimidazole derivative featuring a methyl-substituted benzimidazole core and an N-methyl methanamine side chain, with two hydrochloride counterions. The molecular formula is C₁₀H₁₅Cl₂N₃ (MW: 248.15) based on its structural analogs . Benzimidazole derivatives are notable for their role in medicinal chemistry, often serving as kinase inhibitors or antimicrobial agents. The dihydrochloride salt form enhances aqueous solubility and crystallinity, critical for pharmaceutical formulation .
Properties
IUPAC Name |
N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c1-7-3-4-8-9(5-7)13-10(12-8)6-11-2;;/h3-5,11H,6H2,1-2H3,(H,12,13);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSHZEMJTUSUGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CNC.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by methylation and subsequent reaction with hydrochloric acid to form the dihydrochloride salt . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using advanced techniques such as microwave-assisted synthesis .
Chemical Reactions Analysis
N-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents such as alkyl halides.
Scientific Research Applications
N-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzimidazole derivatives.
Biology: The compound is studied for its potential antimicrobial properties against various bacterial strains.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential cellular processes, making it a potential candidate for antimicrobial and anticancer therapies .
Comparison with Similar Compounds
Physicochemical and Pharmacological Implications
Solubility and Stability
All compared compounds are dihydrochloride salts, ensuring high aqueous solubility. However, molecular weight and substituent polarity influence molar solubility:
- Higher polarity (e.g., methoxy, hydroxyl groups) : Improved solubility but reduced passive diffusion .
Pharmacophore Considerations
Biological Activity
N-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a benzimidazole core, which is known for its pharmacological properties, including antimicrobial and anticancer activities. This article provides a detailed examination of the biological activity of this compound, supported by research findings, data tables, and case studies.
- Molecular Formula : C10H15Cl2N
- Molecular Weight : 248.15 g/mol
- CAS Number : 887571-32-6
- Structure : The compound contains a methyl group and a methanamine moiety attached to the benzimidazole ring, which contributes to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various pathogens are as follows:
| Pathogen | MIC (μg/mL) |
|---|---|
| Escherichia coli | 15 |
| Klebsiella pneumoniae | 17 |
| Staphylococcus aureus | 19 |
| Staphylococcus epidermidis | 9 |
| Candida albicans | 11 |
| Aspergillus niger | 15 |
These results demonstrate the compound's potential as an effective antimicrobial agent against both bacterial and fungal infections .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A study on related benzimidazole derivatives showed potent cytotoxicity across various human cancer cell lines, including neuroblastoma and glioblastoma. The lethal concentration (LC50) values indicate that the compound is significantly more effective than existing treatments:
| Cell Line | LC50 (nM) |
|---|---|
| U87 (Glioblastoma) | 200 ± 60 |
| BE (Neuroblastoma) | 18.9 |
The findings suggest that the compound can effectively target chemoresistant cancer cells, making it a promising candidate for further development as an anticancer agent .
The mechanism by which this compound exerts its effects involves the induction of reactive oxygen species (ROS) leading to DNA damage. This process triggers apoptotic pathways through the phosphorylation of p53 and upregulation of p21, resulting in cell cycle arrest and apoptosis .
Case Studies
Several studies have highlighted the therapeutic potential of benzimidazole derivatives, including this compound:
- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of various pathogenic microorganisms, confirming its broad-spectrum antimicrobial activity.
- Cytotoxicity in Cancer Treatment : In vitro studies on cancer cell lines revealed that this compound could significantly reduce cell viability, suggesting its potential role in developing new cancer therapies.
- Theranostic Applications : The structure of the compound allows for the incorporation of imaging agents, potentially facilitating its use in theranostic applications where both diagnosis and treatment are combined .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
